2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
CAS No.: 2108830-69-7
Cat. No.: VC2897921
Molecular Formula: C12H16Cl2N4O
Molecular Weight: 303.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108830-69-7 |
|---|---|
| Molecular Formula | C12H16Cl2N4O |
| Molecular Weight | 303.18 g/mol |
| IUPAC Name | 2-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C12H14N4O.2ClH/c1-17-11-3-2-8(6-14-11)12-15-9-4-5-13-7-10(9)16-12;;/h2-3,6,13H,4-5,7H2,1H3,(H,15,16);2*1H |
| Standard InChI Key | YCQIDRIGICFABI-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=C1)C2=NC3=C(N2)CNCC3.Cl.Cl |
| Canonical SMILES | COC1=NC=C(C=C1)C2=NC3=C(N2)CNCC3.Cl.Cl |
Introduction
Structural Characteristics
Core Tetrahydroimidazo[4,5-c]pyridine Structure
The foundational structural element of the compound is the tetrahydroimidazo[4,5-c]pyridine scaffold. This bicyclic system consists of an imidazole ring fused with a partially reduced pyridine ring, where the pyridine portion contains four saturated carbon atoms (positions 4, 5, 6, and 7) . The basic structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has a molecular formula of C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol, according to commercial catalog information . The reduced pyridine ring confers conformational flexibility to the molecule, distinguishing it from fully aromatic analogs and potentially influencing its binding characteristics with biological targets.
2-(6-Methoxypyridin-3-yl) Substituent Analysis
The 2-(6-methoxypyridin-3-yl) substituent represents a key structural modification that differentiates this compound from the basic tetrahydroimidazo[4,5-c]pyridine framework. This substituent consists of a pyridine ring with a methoxy group at the 6-position, attached at the 3-position to the 2-position of the imidazole portion of the core structure. The methoxy group likely serves as both a hydrogen bond acceptor and contributes to the electronic properties of the pyridine ring . Similar methoxy-substituted heterocycles have demonstrated enhanced binding affinity and selectivity for various biological targets. For example, related compounds featuring methoxyphenyl groups have been studied as inhibitors of certain enzymes, where the methoxy substituent forms important interactions with amino acid residues in the binding pocket .
Salt Form and Implications
Chemical Properties
Molecular and Physical Characteristics
Based on structural analysis and comparison with related compounds, the following physical and chemical properties can be estimated for 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride:
These properties would influence the compound's handling, formulation, and potential biological behavior. The dihydrochloride salt form typically enhances water solubility compared to the free base, which is advantageous for biological testing and potential pharmaceutical applications .
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The reactivity of 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is likely governed by several structural features:
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Imidazole Ring: This heterocycle typically exhibits both nucleophilic and basic properties, with potential for complexation with metal ions. In related compounds, the imidazole nitrogen has demonstrated the ability to bind to zinc ions in enzyme active sites .
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Secondary Amine in the Tetrahydropyridine Ring: This position represents a potential site for further functionalization. Studies on related tetrahydroimidazo[4,5-c]pyridine derivatives have shown that the secondary amine can undergo alkylation with alkyl- or arylalkylbromides and acylation with acid chlorides .
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Methoxy Group: This functional group could potentially undergo O-demethylation under appropriate conditions to yield the corresponding hydroxyl derivative, which would have different hydrogen bonding properties.
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Partially Reduced Pyridine Ring: The saturated portions of this ring might be susceptible to oxidation, potentially allowing for the introduction of additional functionality.
Biological Activities and Applications
Structure-Activity Relationships
Research on related compounds provides insights into potential structure-activity relationships relevant to 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride:
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Importance of Cyclization: Studies on tetrahydroimidazo[4,5-c]pyridine inhibitors have demonstrated that cyclization significantly enhances activity compared to acyclic analogs. For example, the activity of a benzyl-substituted tetrahydroimidazopyridine was 60 times greater than its acyclic N-benzylhistamine counterpart, suggesting beneficial conformational preorganization due to the cyclic structure .
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Position-Dependent Effects: The position of substituents on the tetrahydroimidazo[4,5-c]pyridine core significantly impacts activity. In related compounds, substitution at the N5 position with benzyl groups enhanced activity, while modifications at the C4 position led to decreased potency .
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Binding Interactions: Molecular docking studies of analogous compounds have revealed that the imidazole moiety can bind to metal ions (e.g., zinc) in enzyme active sites, with additional stabilization through hydrogen bonding to specific amino acid residues. The substituted aromatic moieties typically form hydrophobic contacts with tryptophan and tyrosine residues at the entrance to enzyme active sites .
Research Methods and Characterization Techniques
Biological Evaluation Methodologies
Based on the potential biological activities of 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, several biological assay methods might be applicable:
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Enzyme Inhibition Assays:
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Fluorescence-based assays for enzyme kinetics evaluation
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Determination of IC₅₀ values for comparative potency assessment
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Mechanism of inhibition studies (competitive, non-competitive, etc.)
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Receptor Binding Studies:
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Radioligand binding assays for affinity determination
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Functional assays for receptor modulation assessment
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Cell-based assays for downstream signaling evaluation
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Computational Methods:
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Molecular docking studies to predict binding modes
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Molecular dynamics simulations to assess ligand-protein interactions
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Quantitative Structure-Activity Relationship (QSAR) analyses
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Molecular docking studies have been successfully employed for related compounds to investigate their binding modes with target proteins, providing valuable insights into potential molecular interactions .
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
Comparison of 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride with structurally related compounds provides context for understanding its potential properties and applications:
This comparative analysis demonstrates that small structural modifications can significantly affect both the physicochemical properties and biological activities of compounds in this class. The specific combination of the tetrahydroimidazo[4,5-c]pyridine core with a 2-(6-methoxypyridin-3-yl) substituent in the target compound likely confers unique properties distinct from these related analogs.
Substitution Effects on Activity
Studies on structurally related compounds have revealed important insights regarding substitution effects on biological activity:
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Cyclization Effect: The cyclized tetrahydroimidazo[4,5-c]pyridine structure has demonstrated superior activity compared to acyclic histamine derivatives, suggesting that conformational constraint is crucial for optimal biological activity .
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Position-Specific Effects: Different positions on the tetrahydroimidazo[4,5-c]pyridine scaffold exhibit varying tolerance for substitution:
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N5 substitution has generally led to enhanced activity in enzyme inhibitors
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C4 substitution has shown decreased activity compared to N5 substitution in certain cases
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The 2-position (occupied by the methoxypyridine in our target compound) can accommodate various substituents that influence binding specificity
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Binding Interactions: Molecular docking studies with related compounds have identified key interactions that contribute to activity:
Future Research Directions
Structure Optimization Opportunities
Several potential directions for structural optimization of 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride could enhance its properties or biological activities:
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Methoxypyridine Modifications:
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Variation of the position of the methoxy group (4-methoxy, 5-methoxy)
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Replacement with other electron-donating or withdrawing groups
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Introduction of additional substituents on the pyridine ring
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Core Structure Modifications:
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Introduction of substituents at other positions (N1, C4, N5)
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Variation in the oxidation state of the pyridine ring
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Incorporation of additional functionality on the tetrahydropyridine portion
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Salt Form Exploration:
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Alternative salt forms (e.g., hemisulfate, maleate) for improved solubility or stability
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Preparation of the free base for comparison of properties
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Co-crystallization with pharmaceutical excipients
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